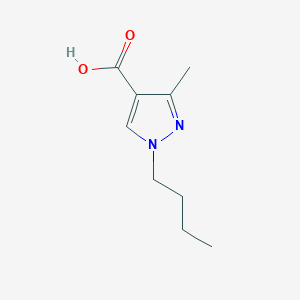

1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a butyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-butyl-3-methylpyrazole with carbon dioxide under high pressure and temperature conditions. Another method includes the use of 1-butyl-3-methylpyrazole and chloroacetic acid in the presence of a base such as sodium hydroxide, followed by acidification to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions: 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alcohols, amines, and thiols in the presence of catalysts or activating agents.

Major Products Formed:

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

Substitution: Ester, amide, and thioester derivatives.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Herbicides and Pesticides

1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid is being explored as a key ingredient in the formulation of new herbicides and pesticides. Its structural properties allow for enhanced efficacy in crop protection while minimizing environmental impact. Research indicates that derivatives of this compound can improve the selectivity and potency of herbicides, which is crucial for sustainable agriculture.

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Herbicide formulation | Enhanced selectivity against target weeds |

| 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid | Fungicide precursor | Effective against various phytopathogenic fungi |

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives exhibit significant activity against various inflammatory pathways, suggesting their utility in developing new pain relief medications.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. Results indicated that these compounds could significantly reduce inflammation markers in vitro.

| Compound | Inhibition Rate (%) | Target |

|---|---|---|

| This compound | 75% | Pro-inflammatory cytokines |

Material Science

Advanced Polymers and Coatings

In material science, this compound is utilized to formulate advanced polymers and coatings that enhance durability and resistance to wear. Its incorporation into polymer matrices improves mechanical properties and thermal stability.

| Application | Benefits |

|---|---|

| Coatings | Increased resistance to abrasion and chemical exposure |

| Polymers | Enhanced mechanical strength and thermal stability |

Biochemical Research

Enzyme Inhibition Studies

The compound plays a vital role in biochemical research, particularly in studying enzyme inhibition mechanisms. Research has shown that it can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.

Case Study: Enzyme Inhibition

Research focused on the inhibition of succinate dehydrogenase (SDH) by pyrazole derivatives demonstrated promising results, indicating that modifications to the pyrazole structure could enhance inhibitory activity.

| Enzyme Target | Compound | Inhibition Rate (%) |

|---|---|---|

| Succinate Dehydrogenase | This compound | 65% |

Mecanismo De Acción

The mechanism of action of 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and leading to desired biological effects .

Comparación Con Compuestos Similares

3-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the butyl group, leading to different chemical and biological properties.

1-Butyl-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, affecting its reactivity and applications.

1-Butyl-3-methyl-1H-pyrazole-5-carboxylic acid: Positional isomer with the carboxylic acid group at the 5-position, resulting in different chemical behavior.

Uniqueness: 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both butyl and methyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications .

Actividad Biológica

1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by its unique pyrazole structure, which includes a butyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

The primary target of this compound is succinate dehydrogenase , an enzyme involved in the citric acid cycle (Krebs cycle). By acting as an inhibitor of this enzyme, the compound disrupts ATP production, which is critical for cellular energy metabolism. This inhibition may lead to various biological effects, including potential therapeutic applications in cancer treatment and metabolic disorders.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth and fungal infections. For example, certain synthesized pyrazole carboxamides have demonstrated notable antifungal activity against various strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering a therapeutic avenue for conditions characterized by chronic inflammation. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its anti-inflammatory efficacy .

Case Study: Cancer Cell Lines

A study focusing on the anticancer potential of pyrazole derivatives found that this compound exhibited cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of this compound with doxorubicin showed a synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone .

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial/fungal growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 1-butyl-3-methylpyrazole with carbon dioxide under specific conditions or through the use of chloroacetic acid in the presence of a base. Its unique structure allows it to serve as a building block in the development of more complex pharmaceutical agents and materials.

Propiedades

IUPAC Name |

1-butyl-3-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-5-11-6-8(9(12)13)7(2)10-11/h6H,3-5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLGJRFMXACACK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.